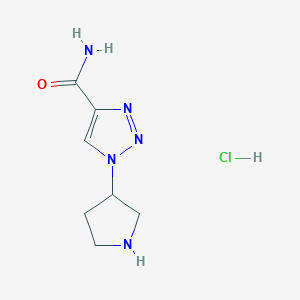

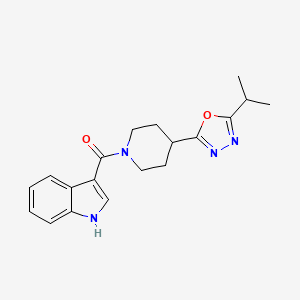

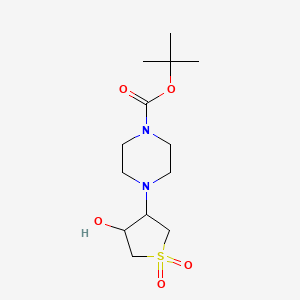

![molecular formula C13H18ClFN2O3 B2600342 3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride CAS No. 2059999-67-4](/img/structure/B2600342.png)

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClFN2O3 and a molecular weight of 304.75 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III) .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17FN2O3.ClH/c14-11-9-10 (13 (17)18)1-2-12 (11)15-3-4-16-5-7-19-8-6-16;/h1-2,9,15H,3-8H2, (H,17,18);1H .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 225-229°C . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Activity :

- Fluorinated benzothiazolo imidazole compounds, similar in structure to the chemical , have shown promising antimicrobial activity. This highlights the potential of such fluorinated compounds in the development of new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Biological Activity Studies :

- In a study synthesizing morpholine derivatives containing a fluorine moiety, the synthesized compounds demonstrated significant biological activities, including antibacterial, antioxidant, and anti-tuberculosis effects. This suggests the usefulness of such fluorinated morpholine compounds in various biological applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

Synthesis of Biologically Active Molecules :

- Fluorine-containing compounds, similar to the queried chemical, have been used in the synthesis of new biologically active molecules, particularly for their potential antibacterial properties. This underscores the role of fluorine in enhancing the biological activity of pharmaceutical compounds (Holla, Bhat, & Shetty, 2003).

Conventional and Microwave Irradiation Techniques in Synthesis :

- A study on the synthesis of new fluoroquinolones analogs under both conventional and microwave irradiation techniques reveals the importance of fluorine in the chemical structure for antimicrobial activity. This method showcases the efficient synthesis of fluorine-containing compounds and their potential applications in medicinal chemistry (Mutyala Veera Venkata Vara Prasad, Veranna, Rao, & Darsi, 2017).

Safety and Hazards

Mecanismo De Acción

It’s worth noting that this compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The presence of these functional groups could influence its interaction with biological targets, its pharmacokinetics, and its stability in different environments.

Análisis Bioquímico

Biochemical Properties

3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters . Additionally, it can bind to specific proteins, altering their function and activity. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of monoamine oxidase by binding to its active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong acids or bases . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models . These effects include prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can exert therapeutic effects, such as reducing oxidative stress and modulating neurotransmitter levels. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a key role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy metabolism, while in the nucleus, it can affect gene expression and DNA repair processes . Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Propiedades

IUPAC Name |

3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3.ClH/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16;/h1-2,9,15H,3-8H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUMJZCGPNGFGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

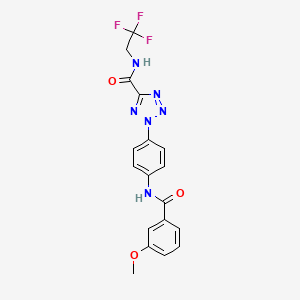

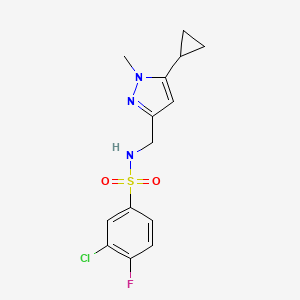

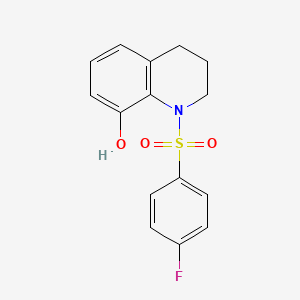

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)

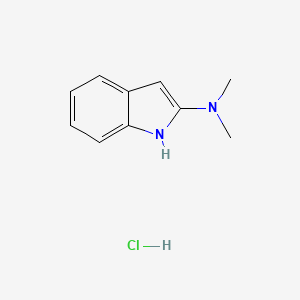

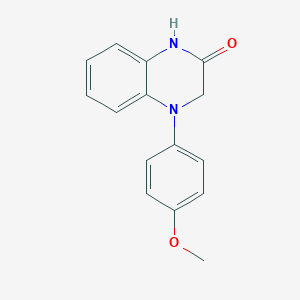

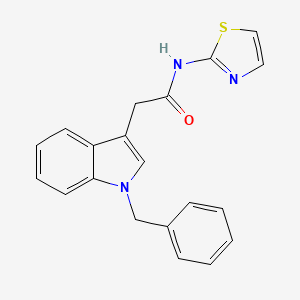

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)

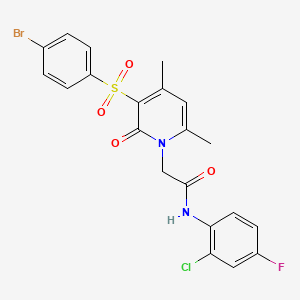

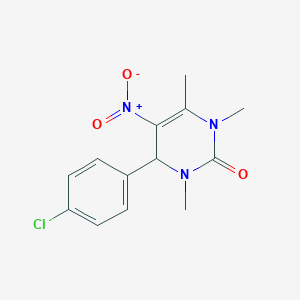

![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)